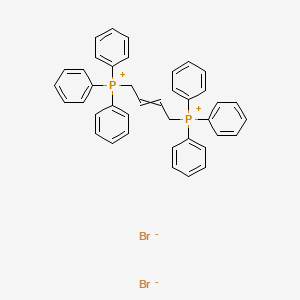
GOPHCGVUPMCHLP-UHFFFAOYSA-L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GOPHCGVUPMCHLP-UHFFFAOYSA-L is a chemical compound with the molecular formula C38H34Br2P2. It is a member of the bisphosphonium salts family, which are known for their applications in organic synthesis and catalysis. This compound is characterized by the presence of two triphenylphosphonium groups connected by a but-2-ene-1,4-diyl linker, with bromide ions as counterions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GOPHCGVUPMCHLP-UHFFFAOYSA-L typically involves the reaction of triphenylphosphine with 1,4-dibromobut-2-ene. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
GOPHCGVUPMCHLP-UHFFFAOYSA-L undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles, such as thiols or amines.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium groups can be oxidized or reduced.
Addition Reactions: The double bond in the but-2-ene-1,4-diyl linker can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Thiols, amines, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example:
Substitution Reactions: Formation of phosphonium salts with different counterions.
Oxidation Reactions: Formation of phosphine oxides.
Addition Reactions: Formation of adducts with various electrophiles or nucleophiles.
Scientific Research Applications
GOPHCGVUPMCHLP-UHFFFAOYSA-L has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and as a catalyst in various reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying cellular processes involving phosphonium compounds.
Medicine: Explored for its potential therapeutic applications, such as in the development of anticancer agents and other pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of GOPHCGVUPMCHLP-UHFFFAOYSA-L involves its interaction with molecular targets through its phosphonium groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, which can modulate the activity of enzymes and other biomolecules. The compound’s ability to form stable complexes with nucleophiles and electrophiles makes it a versatile reagent in chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
(But-2-yne-1,4-diyl)bis(triphenylphosphanium) diiodide: Similar structure but with a triple bond in the linker and iodide counterions.
(Butane-1,4-diyl)bis(triphenylphosphanium) dibromide: Similar structure but with a saturated linker.
(Ethene-1,2-diyl)bis(triphenylphosphanium) dibromide: Similar structure but with a shorter linker.
Uniqueness
GOPHCGVUPMCHLP-UHFFFAOYSA-L is unique due to its specific linker structure, which provides distinct reactivity and stability compared to similar compounds. The presence of the double bond in the but-2-ene-1,4-diyl linker allows for additional chemical transformations that are not possible with saturated or triple-bonded linkers.
Properties
CAS No. |
18189-24-7 |
|---|---|
Molecular Formula |
C40H36Br2P2 |
Molecular Weight |
738.484 |
IUPAC Name |
triphenyl(4-triphenylphosphaniumylbut-2-enyl)phosphanium;dibromide |
InChI |
InChI=1S/C40H36P2.2BrH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-32H,33-34H2;2*1H/q+2;;/p-2 |
InChI Key |
GOPHCGVUPMCHLP-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)[P+](CC=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
Synonyms |
2-BUTENYLENEBIS(TRIPHENYLPHOSPHONIUM) DIBROMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















